molecular formula C11H15BrMgS B13445519 Magnesium;3-methylbutylsulfanylbenzene;bromide

Magnesium;3-methylbutylsulfanylbenzene;bromide

Cat. No.: B13445519
M. Wt: 283.51 g/mol
InChI Key: CKFISAZEOIGVLW-UHFFFAOYSA-M
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Description

Magnesium;3-methylbutylsulfanylbenzene;bromide is a complex organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis due to their ability to form new carbon-carbon bonds. The compound is particularly interesting due to its unique structure, which includes a 3-methylbutylsulfanylbenzene moiety attached to a magnesium bromide unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;3-methylbutylsulfanylbenzene;bromide typically involves the reaction of 3-methylbutylsulfanylbenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:

3-methylbutylsulfanylbenzene+MgThis compound\text{3-methylbutylsulfanylbenzene} + \text{Mg} \rightarrow \text{this compound} 3-methylbutylsulfanylbenzene+Mg→this compound

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems to handle the reactive intermediates and final product is common to minimize the risk of exposure to moisture and air.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-methylbutylsulfanylbenzene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution: Can participate in substitution reactions where the magnesium bromide moiety is replaced by other functional groups.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common electrophiles that react with this Grignard reagent.

    Solvents: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran are typically used.

    Acid Workup: After the initial reaction, an acid workup (e.g., dilute hydrochloric acid) is often required to protonate the intermediate and form the final alcohol product.

Major Products

    Alcohols: The primary products of reactions with carbonyl compounds are secondary or tertiary alcohols, depending on the nature of the carbonyl compound.

Scientific Research Applications

Magnesium;3-methylbutylsulfanylbenzene;bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of Magnesium;3-methylbutylsulfanylbenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms a new carbon-carbon bond, resulting in an alkoxide intermediate. The intermediate is then protonated during the acid workup to yield the final alcohol product. The magnesium bromide moiety acts as a leaving group during these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium bromide
  • Phenylmagnesium bromide
  • Ethylmagnesium bromide

Uniqueness

Magnesium;3-methylbutylsulfanylbenzene;bromide is unique due to the presence of the 3-methylbutylsulfanylbenzene moiety, which imparts specific reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of complex molecules where such specificity is required.

Properties

Molecular Formula

C11H15BrMgS

Molecular Weight

283.51 g/mol

IUPAC Name

magnesium;3-methylbutylsulfanylbenzene;bromide

InChI

InChI=1S/C11H15S.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h4-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CKFISAZEOIGVLW-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCSC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

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